Benzo[d][1,3]dioxol-4-ylboronic acid
Description
Overview of Benzo[d]numberanalytics.comyonedalabs.comdioxole Derivatives in Organic Chemistry
The benzo[d] numberanalytics.comyonedalabs.comdioxole, or methylenedioxyphenyl, moiety is a prominent structural motif found in a vast array of organic compounds. ontosight.aiwikipedia.org This bicyclic structure is a key component in numerous natural products, lending them distinct biological activities. ontosight.ainih.gov Its presence can influence a molecule's lipophilicity and electronic properties, which in turn affects its biological interactions and reactivity. ontosight.ai
In the realm of natural products, the methylenedioxyphenyl group is a signature feature of compounds like safrole from the sassafras tree, piperine (B192125) from black pepper, and sesamin. ontosight.ainih.gov The prevalence of this scaffold in nature has inspired its incorporation into synthetic molecules, leading to a broad range of derivatives with applications in medicinal chemistry and materials science. worldresearchersassociations.comresearchgate.net Researchers have developed numerous synthetic routes to create novel benzo[d] numberanalytics.comyonedalabs.comdioxole derivatives, exploring their potential as anti-inflammatory, anticancer, and antihypertensive agents. worldresearchersassociations.com The structural rigidity and unique electronic nature of the benzo[d] numberanalytics.comyonedalabs.comdioxole ring system make it an attractive scaffold for designing molecules with specific therapeutic properties. nih.govcureffi.org
Table 1: Examples of Compounds Containing the Benzo[d] numberanalytics.comyonedalabs.comdioxole Moiety
| Compound Name | Class | Significance |
|---|---|---|
| Piperine | Natural Product | Alkaloid responsible for the pungency of black pepper; known to affect drug metabolism. nih.gov |
| Safrole | Natural Product | A primary component of sassafras oil; a precursor in chemical synthesis. ontosight.ai |
| Tadalafil | Pharmaceutical | A synthetic drug used to treat erectile dysfunction, containing the methylenedioxyphenyl group. wikipedia.org |
| Paroxetine | Pharmaceutical | An antidepressant drug that features the benzo[d] numberanalytics.comyonedalabs.comdioxole scaffold. wikipedia.org |
Significance of Boronic Acids in Modern Synthetic Strategies
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. numberanalytics.com Their rise to prominence is largely due to their stability, low toxicity, and remarkable versatility, particularly in the formation of carbon-carbon bonds. nih.govresearchgate.net The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so significant it was recognized with the 2010 Nobel Prize in Chemistry. nih.govmusechem.com
First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. musechem.comlibretexts.org The reaction is valued for its high tolerance of various functional groups, use of mild reaction conditions, and the commercial availability of a wide range of boronic acid reagents. researchgate.netmdpi.com These characteristics make it a favored method for constructing biaryl compounds, which are common structures in pharmaceuticals, agrochemicals, and advanced materials. nih.govmusechem.com Beyond the Suzuki-Miyaura reaction, boronic acids are used in other significant transformations, including the Chan-Lam coupling (for C-N and C-O bond formation) and the Petasis reaction. numberanalytics.com Their ability to form reversible covalent bonds also makes them valuable in the design of sensors and in medicinal chemistry applications. researchgate.net
Table 2: Key Features of Boronic Acids in Synthetic Chemistry
| Feature | Description |
|---|---|
| Stability | Generally stable to air and moisture, allowing for ease of handling and storage. nih.gov |
| Low Toxicity | Boron-containing byproducts are often considered environmentally benign compared to those from other cross-coupling reactions. nih.gov |
| Functional Group Tolerance | Compatible with a wide range of functional groups, minimizing the need for protecting groups. researchgate.netmdpi.com |
| Versatility in Reactions | Key reagents in Suzuki-Miyaura, Chan-Lam, and Petasis reactions, among others. numberanalytics.com |
| Commercial Availability | A vast and diverse library of boronic acids is commercially available, facilitating rapid synthesis of new compounds. researchgate.net |
Historical Context of Boron-Containing Heterocycles in Research
The study of organoboron chemistry began in the early 20th century, but for many years, heterocyclic compounds incorporating a boron atom were considered chemical curiosities with primarily theoretical interest. numberanalytics.comresearchgate.net The landscape began to change significantly in the mid-20th century with foundational research into the synthesis and reactivity of these novel structures.
Early investigations in the 1950s and 1960s led to the synthesis of the first boron-containing heterocycles, such as benzoxaboroles (1957) and diazaborines (1960s). mdpi.com These initial discoveries laid the groundwork for exploring how the inclusion of a boron atom—with its vacant p-orbital and Lewis acidic character—could impart unique electronic and structural properties to cyclic systems. nih.gov
A pivotal moment that catalyzed a surge of interest in boron-containing compounds, including heterocycles, was the FDA approval of the boronic acid-containing drug Bortezomib (Velcade®) in 2003. mdpi.comnih.gov This demonstrated that organoboron compounds could be effective and viable therapeutic agents. In the years since, research into boron heterocycles has expanded dramatically, with a focus on creating derivatives with enhanced stability and specific biological activities. researchgate.netaablocks.comnih.gov This has led to the development of other FDA-approved drugs like the benzoxaborole Tavaborole (2014) and has established boron-containing heterocycles as a promising and dynamic field in medicinal chemistry. mdpi.com
Table 3: Timeline of Key Developments in Boron-Containing Compounds
| Year/Period | Development | Significance |
|---|---|---|
| 1957 | First synthesis of benzoxaboroles. mdpi.com | Introduced a stable class of cyclic boronic acid esters. |
| 1960s | Diazaborines first described for their antimicrobial properties. mdpi.com | Early exploration of the biological activity of boron heterocycles. |
| 1979 | First report of the Suzuki-Miyaura cross-coupling reaction. nih.govmusechem.com | Revolutionized C-C bond formation using boronic acids, becoming a cornerstone of modern synthesis. |
| 2003 | FDA approval of Bortezomib (Velcade®). mdpi.comnih.gov | The first proteasome inhibitor and boron-containing drug approved, validating the therapeutic potential of organoboron compounds. |
| 2014 | FDA approval of Tavaborole (Kerydin®). mdpi.com | The first benzoxaborole-based drug approved, highlighting the utility of boron heterocycles in medicine. |
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzodioxol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIKNVAUEWMMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400617 | |
| Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361456-68-0 | |
| Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Methylenedioxyphenyl boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Studies of Benzo D 1 2 Dioxol 4 Ylboronic Acid
Role as a Lewis Acid Catalyst
Organoboron acids are recognized for their utility as Lewis acid catalysts in a variety of organic transformations, attributable to the electron-deficient nature of the boron atom. nih.gov This Lewis acidity facilitates the activation of substrates, typically through coordination with oxygen or nitrogen atoms, thereby promoting reactions such as dehydrations, condensations, acylations, and cycloadditions. nih.gov However, a review of the scientific literature indicates that specific studies focusing on the application of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid as a Lewis acid catalyst in these contexts are not extensively reported. The following sections address the requested reaction types with the notation that direct research involving Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid is limited.
Arylboronic acids can serve as effective catalysts for the dehydration of alcohols. nih.govcjcatal.com The general mechanism is believed to involve the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl group, facilitating elimination to form an alkene or substitution via an SN1-type pathway involving a carbocation intermediate. nih.govnih.gov While electron-poor arylboronic acids have been shown to be promising for these transformations, specific examples detailing the use of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid for catalytic dehydration reactions are not prominently featured in available research.
Arylboronic acids are known to catalyze condensation reactions of carbonyl compounds, such as aldol-type reactions. nih.gov The catalytic role of the boronic acid is to activate the carbonyl group towards nucleophilic attack. For some reactions, ortho-substituted arylboronic acids have been shown to be effective catalysts for dehydrative condensation. rsc.org However, specific studies detailing the application of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid as a catalyst for carbonyl condensation reactions are not readily found in the scientific literature.
Friedel-Crafts acylation and alkylation are fundamental reactions for forming carbon-carbon bonds with aromatic rings. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions typically require a Lewis acid catalyst to generate a potent electrophile. wikipedia.org While boronic acids have been explored as catalysts for dehydrative Friedel-Crafts alkylation processes, there is a lack of specific research demonstrating the use of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid as a catalyst for either acylation or alkylation reactions. researchgate.netacs.orgbath.ac.uk
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.org Lewis acids are often used to catalyze these reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. wikipedia.orgresearchgate.net While the catalytic potential of various boranes and boronic esters in Diels-Alder reactions has been investigated, conicet.gov.arnih.gov there is a notable absence of studies specifically reporting the use of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid as a Lewis acid catalyst for cycloaddition reactions.
Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. youtube.comyoutube.com Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid is a valuable coupling partner in these reactions, serving as a precursor to a wide range of substituted 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.comresearchgate.netmdpi.com This structural motif is present in numerous biologically active compounds and natural products. worldresearchersassociations.comresearchgate.net
The reaction involves the coupling of Benzo[d] worldresearchersassociations.comnih.govdioxol-4-ylboronic acid, or its derivatives, with various aryl or heteroaryl halides. worldresearchersassociations.comresearchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. worldresearchersassociations.comresearchgate.net For instance, the coupling of a bromo-benzodioxole derivative with various arylboronic acids has been successfully achieved using PdCl₂(PPh₃)₂ as the catalyst, PPh₃ as a ligand, and K₂CO₃ as the base in dioxane. worldresearchersassociations.comresearchgate.net
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.comnih.gov The base plays a critical role in the transmetalation step, typically by forming a borate (B1201080) species which facilitates the transfer of the organic group to the palladium complex. nih.gov For ortho-substituted phenylboronic acids, steric hindrance can influence the rate and efficiency of the coupling reaction. beilstein-journals.orgnih.govnih.gov
Below is a table summarizing examples of Suzuki-Miyaura cross-coupling reactions involving benzodioxole derivatives and various boronic acids.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 | worldresearchersassociations.comresearchgate.net |
| 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 4-isoxazolylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 89 | researchgate.net |
| 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-ethoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 72 | researchgate.net |
| 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 8-quinolinylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 63 | researchgate.net |
| 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-(methylsulfonyl)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 33 | researchgate.net |
Suzuki-Miyaura Cross-Coupling
Catalyst Systems (e.g., Palladium-based catalysts)
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalyst system employed. Palladium-based catalysts are overwhelmingly the most common and effective for reactions involving arylboronic acids. For the benzodioxole scaffold, specific palladium complexes have been shown to facilitate this transformation efficiently.
A representative catalyst system for the coupling of a brominated benzodioxole derivative with various arylboronic acids utilizes Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2). pku.edu.cnworldresearchersassociations.com In such systems, an additional phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh3), is often added to maintain the stability and catalytic activity of the palladium center throughout the reaction. A base, most commonly potassium carbonate (K2CO3), is essential for the activation of the boronic acid. pku.edu.cnworldresearchersassociations.com Another effective catalyst used for the coupling of the isomeric Benzo[d] rsc.orgnih.govdioxol-5-ylboronic acid is [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), highlighting the utility of ferrocene-based phosphine ligands in these transformations. researchgate.net
Table 1: Representative Catalyst System for Suzuki-Miyaura Coupling on a Benzodioxole Core This data is based on the coupling of 1-((6-bromobenzo[d] rsc.orgnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various arylboronic acids. pku.edu.cnworldresearchersassociations.com
| Component | Role | Example Compound |
| Catalyst | Active Metal Center | Dichlorobis(triphenylphosphine)palladium(II) |
| Ligand | Stabilizer/Activator | Triphenylphosphine |
| Base | Boronic Acid Activator | Potassium Carbonate |
| Solvent | Reaction Medium | Not specified in abstract |
Ligand Effects on Reactivity and Selectivity
Ligands play a crucial role in modulating the properties of the palladium catalyst, thereby influencing reactivity and selectivity. Typically, phosphine ligands are used in Suzuki reactions. pku.edu.cn These ligands increase the electron density at the palladium center, which facilitates the initial oxidative addition step of the catalytic cycle. pku.edu.cn Furthermore, the steric bulk of the phosphine ligand can promote the final reductive elimination step, leading to the formation of the desired product. pku.edu.cn
For the benzodioxole system, ligands such as triphenylphosphine (PPh3) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been successfully employed, demonstrating that both monodentate and bidentate phosphine ligands can effectively promote the coupling. pku.edu.cnworldresearchersassociations.comresearchgate.net In recent years, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings due to their strong σ-donating ability, which can lead to highly stable and active catalysts. mdpi.com The choice of ligand can be critical in achieving high yields and preventing side reactions, tailored to the specific substrates being coupled.
Mechanism of Transmetalation in Suzuki Coupling
Transmetalation is the key step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. nih.gov This process is base-mediated, and its exact mechanism has been a subject of extensive study. nih.gov Two primary pathways are generally considered:
The Boronate Pathway: In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) coordinates to the boronic acid, forming a more nucleophilic tetracoordinate "ate" complex (boronate). This activated boronate then displaces the halide or other leaving group from the palladium(II) complex formed after oxidative addition. worldresearchersassociations.com
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid. This pathway involves the formation of a Pd-O-B linkage, which subsequently undergoes rearrangement to transfer the aryl group from boron to palladium. worldresearchersassociations.com
The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates involved. worldresearchersassociations.com
Other Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura reaction, Benzo[d] rsc.orgnih.govdioxol-4-ylboronic acid is a potential substrate for other important metal-catalyzed cross-coupling reactions. One of the most significant is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling). This reaction typically involves the copper-catalyzed formation of a carbon-heteroatom bond, coupling an arylboronic acid with an amine or an alcohol to form an aryl amine or aryl ether, respectively. pku.edu.cnnih.gov
The Chan-Lam coupling is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, using a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)2) as the catalyst. pku.edu.cnnih.gov This reaction provides a powerful method for the N-arylation or O-arylation of various substrates, and it is plausible that Benzo[d] rsc.orgnih.govdioxol-4-ylboronic acid could be effectively used in such transformations to synthesize corresponding N-aryl and O-aryl benzodioxole derivatives.
Oxidative Transformations
Oxidative Hydroxylation (e.g., using H2O2 and citric acid)
Arylboronic acids can be converted to phenols through an oxidative hydroxylation reaction. This transformation is synthetically valuable as it offers a method to introduce a hydroxyl group onto an aromatic ring. A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H2O2). researchgate.net
The mechanism of this oxidation is believed to involve the attack of a peroxide species on the electron-deficient boron atom, followed by a 1,2-migratory rearrangement of the aryl group from the boron to the oxygen atom. researchgate.net The resulting borate ester is then hydrolyzed to yield the corresponding phenol (B47542). While various conditions have been reported for this transformation, including metal-catalyzed and catalyst-free methods, the use of simple and green reagents is of high interest. researchgate.net The prompt's mention of citric acid suggests its potential role as a catalyst or promoter in this process, likely by activating the hydrogen peroxide or influencing the pH of the reaction medium, although specific literature for this combination with the target compound was not identified in the search.
Carboxylation Reactions with CO2
The direct carboxylation of arylboronic acids using carbon dioxide (CO2) as a C1 source represents a green and sustainable method for the synthesis of carboxylic acids. pku.edu.cnrsc.org This transformation typically requires a transition metal catalyst to overcome the kinetic stability of CO2. pku.edu.cnrsc.org
Research on the carboxylation of the closely related isomer, Benzo[d] rsc.orgnih.govdioxol-5-ylboronic acid, has demonstrated the effectiveness of a copper-based catalytic system. rsc.org An N-heterocyclic carbene (NHC)-supported copper catalyst, specifically [(IPr)Cu(I)Cl], in the presence of a strong base like potassium methoxide (B1231860) (KOMe), efficiently converts the arylboronic acid into the corresponding benzoic acid derivative under an atmosphere of CO2. rsc.orgpku.edu.cn The base is understood to play a critical role in the transmetalation step of the catalytic cycle. pku.edu.cnrsc.org Given the structural similarity, it is highly probable that Benzo[d] rsc.orgnih.govdioxol-4-ylboronic acid would undergo a similar transformation under these or optimized conditions.
Table 2: Optimized Conditions for the Copper-Catalyzed Carboxylation of Benzo[d] rsc.orgnih.govdioxol-5-ylboronic acid This data provides a model for the potential carboxylation of the 4-yl isomer. pku.edu.cn
| Component | Role | Example Compound/Condition | Yield |
| Catalyst | Active Metal Center | [(IPr)Cu(I)Cl] (3.0 mol%) | 82% |
| Base | Activator | Potassium Methoxide (2.0 equiv.) | |
| C1 Source | Carboxyl Group Donor | Carbon Dioxide (1 atm) | |
| Solvent | Reaction Medium | Dimethylacetamide (DMA) | |
| Temperature | Reaction Condition | 70 °C |
Reactions Involving the Benzo[d]worldresearchersassociations.commdpi.comdioxole Moiety
The benzo[d] worldresearchersassociations.commdpi.comdioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature of Benzo[d] worldresearchersassociations.commdpi.comdioxol-4-ylboronic acid. wikipedia.orgwikipedia.org This bicyclic system consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com The two oxygen atoms in the dioxole ring make it electron-rich, which influences the reactivity of the entire moiety. chemicalbook.com While the boronic acid group is the most reactive site for transformations like the Suzuki-Miyaura coupling, the benzo[d] worldresearchersassociations.commdpi.comdioxole ring system itself can participate in specific reactions, most notably the cleavage of the methylenedioxy bridge.
The primary reaction involving the core structure of the benzo[d] worldresearchersassociations.commdpi.comdioxole moiety is the cleavage of the C-O bonds within the dioxole ring, effectively deprotecting the catechol group. This transformation is significant in both synthetic chemistry and drug metabolism. wikipedia.orgresearchgate.net The methylenedioxy bridge is generally stable but can be cleaved under specific, often harsh, conditions using various reagents.
Several methods have been developed for the cleavage of the methylenedioxy group in derivatives of benzo[d] worldresearchersassociations.commdpi.comdioxole. These methods typically employ Lewis acids or other specific reagents to break the ether linkages. The choice of reagent is often critical to avoid unwanted side reactions on other functional groups within the molecule. researchgate.net
Commonly employed reagents and conditions for this transformation are summarized in the table below.
| Reagent(s) | Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM) | A common and effective method for cleaving methylenedioxy ethers. researchgate.net |
| Boron trichloride (B1173362) (BCl₃) | Dichloromethane (DCM) | An alternative to BBr₃. |
| Aluminum chloride (AlCl₃) / Mercaptan | Inert atmosphere, 0 °C | A combination system for ether cleavage. researchgate.net |
| Boron trifluoride dimethylsulfide complex (BF₃·SMe₂) | Dichloromethane (DCM), 0 °C to room temp. | Considered a milder alternative for deprotection. researchgate.net |
| Hydrogen Iodide (HI) | Heating | A classic but harsh method for ether cleavage. researchgate.net |
| Pyridinium hydrobromide | Neat, 150-180 °C | Requires high temperatures for the reaction to proceed. researchgate.net |
In the context of drug metabolism, enzymes belonging to the cytochrome P450 superfamily can catalyze the cleavage of the methylenedioxy bridge. wikipedia.org This biological transformation, known as ortho-demethylenation, is a crucial step in the metabolism of many compounds containing the methylenedioxyphenyl group. wikipedia.org
While electrophilic substitution on the aromatic portion of the benzo[d] worldresearchersassociations.commdpi.comdioxole ring is theoretically possible due to its electron-rich nature, this reactivity is less commonly exploited in the case of Benzo[d] worldresearchersassociations.commdpi.comdioxol-4-ylboronic acid. chemicalbook.com The presence of the boronic acid group directs reactivity towards cross-coupling reactions, and harsh conditions required for substitutions on the aromatic ring could lead to decomposition or unwanted reactions of the boronic acid moiety.
Applications of Benzo D 1 2 Dioxol 4 Ylboronic Acid in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The primary application of benzo[d] ias.ac.inresearchgate.netdioxol-4-ylboronic acid is as a synthetic intermediate for introducing the benzodioxole scaffold into more complex structures. aablocks.comresearchgate.net Its role is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and selectivity under mild conditions. chemrxiv.org This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular libraries for biological screening. chemrxiv.org The boronic acid's ability to react with various aryl or heteroaryl halides and triflates allows for the modular assembly of intricate molecular designs. chemrxiv.org
The benzo[d] ias.ac.inresearchgate.netdioxole ring is a key pharmacophore in a wide array of biologically active molecules. ias.ac.inresearchgate.net Synthetic strategies frequently employ the corresponding boronic acid to construct these compounds. For example, the benzo[d] ias.ac.inresearchgate.netdioxole unit is a structural component of the antiepileptic drug stiripentol (B1682491) and its analogs. mdpi.com Furthermore, this moiety is integral to certain benzylisoquinoline alkaloids, such as aporphines and coptisines, which exhibit various pharmacological activities; unified total syntheses for these complex natural products have been developed. rsc.org Researchers have also synthesized novel benzodioxole derivatives that act as cyclooxygenase (COX) inhibitors and cytotoxic agents for potential cancer therapy. nih.gov
A summary of representative biologically active compounds synthesized using the benzo[d] ias.ac.inresearchgate.netdioxole moiety is presented below.
| Compound Class | Specific Example | Potential Biological Activity |
| Antiepileptics | Stiripentol Analogs | Anticonvulsant mdpi.com |
| Alkaloids | (S)-(+)-Ovigerine | Aporphine Alkaloid rsc.org |
| Enzyme Inhibitors | Benzodioxole-based COX inhibitors | Anti-inflammatory, Cytotoxic nih.gov |
| Antidepressants | Laetispicine | Antidepressant researchgate.net |
The versatility of benzo[d] ias.ac.inresearchgate.netdioxol-ylboronic acid extends to the targeted synthesis of specific enzyme inhibitors and receptor ligands. In a rational drug design approach, this building block was used to create a series of triazolopyridine derivatives that function as potent dual inhibitors of Janus kinase (JAK) and histone deacetylase (HDAC). researchgate.net These dual-target inhibitors exhibit broad-spectrum antiproliferative activity. researchgate.net The synthesis involves a key Suzuki coupling step using benzo[d] ias.ac.inresearchgate.netdioxol-5-ylboronic acid with a halogenated triazolopyridine core. researchgate.net Boronic acids, in general, are a well-established class of compounds for targeting serine proteases, where the boron atom interacts with the active site of the enzyme. nih.govaablocks.com This principle allows for the design and synthesis of highly specific inhibitors for various therapeutic targets.
A direct and concise method has been developed for the synthesis of novel organoselenium compounds that incorporate the benzo[d] ias.ac.inresearchgate.netdioxole subunit. ias.ac.in Organoselenium compounds are of significant interest due to their diverse applications in organic synthesis, materials science, and pharmaceuticals, with some exhibiting antioxidant and antitumor properties. ias.ac.in The synthesis route begins with piperonal (B3395001) (benzo[d] ias.ac.inresearchgate.netdioxole-5-carbaldehyde), which is treated with sodium hydroselenide (NaHSe) to furnish a diselenide containing the benzodioxole motif. ias.ac.in While this specific reported method does not start directly from the boronic acid, it highlights an important synthetic strategy for creating complex molecules featuring the benzo[d] ias.ac.inresearchgate.netdioxole scaffold. ias.ac.in
Role in Drug Discovery and Optimization
Boronic acids are pivotal in drug discovery, primarily due to their utility in Suzuki-Miyaura coupling, which facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies. nih.govchemrxiv.org The benzo[d] ias.ac.inresearchgate.netdioxole moiety is a privileged scaffold found in numerous natural products and approved drugs. ias.ac.inresearchgate.net By using benzo[d] ias.ac.inresearchgate.netdioxol-4-ylboronic acid, medicinal chemists can systematically modify lead compounds, attaching this bicyclic ring system to various molecular cores. This allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of the boronic acid group itself can also modify a molecule's characteristics, potentially improving its existing biological activities. nih.gov
Synthesis of Heterocyclic Systems
Beyond its use in cross-coupling reactions to form biaryl systems, benzo[d] ias.ac.inresearchgate.netdioxol-4-ylboronic acid is a precursor for the synthesis of various heterocyclic structures. Boronic acids can participate in multi-component reactions and cyclization cascades to build complex ring systems. researchgate.net
A notable application is the green, one-pot synthesis of Benzo[d] ias.ac.inresearchgate.netresearchgate.netdiazaborinin-4(1H)-one derivatives. researchgate.net This reaction proceeds by heating isatoic anhydride (B1165640) with an amine to form a 2-aminobenzamide (B116534) intermediate. researchgate.net Subsequent addition of an arylboronic acid, such as a benzo[d] ias.ac.inresearchgate.netdioxol-ylboronic acid isomer, to the reaction mixture leads to cyclization, forming the desired boron-containing quinazolinone analog. researchgate.net This solvent-free and catalyst-free method provides an efficient pathway to novel heterocyclic compounds incorporating both the benzodioxole and diazaborinine motifs. researchgate.net
The general reaction scheme is outlined below:
| Step | Reactants | Intermediate/Product | Conditions |
| 1 | Isatoic anhydride, Amine | 2-Aminobenzamide derivative | Heating |
| 2 | 2-Aminobenzamide derivative, Arylboronic acid | Benzo[d] ias.ac.inresearchgate.netresearchgate.netdiazaborinin-4(1H)-one | Continued heating |
Boron-containing quinazolinones
Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid serves as a key starting material in the synthesis of specialized heterocyclic structures, particularly boron-containing quinazolinones. A notable class of these compounds are benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-ones. These molecules incorporate a boron atom into the core quinazolinone framework, a structure of significant interest in medicinal chemistry.
An efficient and environmentally friendly method for synthesizing these derivatives involves a sequential one-pot reaction. tandfonline.comtandfonline.com This catalyst- and solvent-free approach begins with the heating of isatoic anhydride with a primary amine. This initial step forms a 2-aminobenzamide intermediate. Subsequently, an arylboronic acid, such as Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid, is introduced to the reaction mixture. The intermediate reacts with the boronic acid, undergoing cyclization through the elimination of two water molecules to yield the final benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one product in good yields. tandfonline.com
The general scheme for this reaction is as follows:
Intermediate Formation: Isatoic anhydride + Amine → 2-Aminobenzamide intermediate
Cyclization: 2-Aminobenzamide intermediate + Arylboronic acid → Benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one
This solvent-free methodology highlights a practical and green approach to complex heterocyclic synthesis. tandfonline.com The utility of various arylboronic acids in this reaction has been demonstrated, establishing a versatile protocol for creating a range of boron-containing quinazolinones. tandfonline.com
| Amine Component (R-NH₂) | Arylboronic Acid Component | Product | Isolated Yield (%) |
|---|---|---|---|
| Benzylamine | Phenylboronic acid | 2-Phenyl-3-benzyl-2,3-dihydro-1H-benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one | 75 |
| n-Butylamine | Phenylboronic acid | 2-Phenyl-3-(n-butyl)-2,3-dihydro-1H-benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one | 72 |
| Benzylamine | 4-Methylphenylboronic acid | 2-(p-Tolyl)-3-benzyl-2,3-dihydro-1H-benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one | 78 |
| Benzylamine | Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid | 2-(Benzo[d] tandfonline.comdntb.gov.uadioxol-4-yl)-3-benzyl-2,3-dihydro-1H-benzo[d] tandfonline.comdntb.gov.uatandfonline.comdiazaborinin-4(1H)-one | Not Reported |
Precursor for Diverse Chemical Libraries
The unique structure of Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid makes it a valuable building block for the generation of diverse chemical libraries. Its utility stems from the presence of two key features: the versatile boronic acid functional group and the benzodioxole scaffold, which is a common motif in many biologically active compounds. These features allow it to be employed in strategies like Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs).
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse small molecules in a limited number of synthetic steps. Boronic acids are cornerstone reagents in DOS because they are stable, generally non-toxic, and participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid can be used in DOS campaigns to introduce the benzodioxole unit into a library of compounds, providing a scaffold that can be further elaborated to explore chemical space efficiently. nih.govrsc.org The development of versatile building-block approaches for peptide-boronic acids, for example, showcases how boronic acid precursors can be used to generate large libraries of complex molecules for screening purposes. researchgate.net
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. This high degree of efficiency and atom economy makes MCRs ideal for rapidly building libraries of complex molecules. researchgate.netrsc.org The boronic acid functional group has been shown to be compatible with various MCRs, including isocyanide-based multicomponent reactions (IMCRs). nih.gov For instance, phenylboronic acids containing aldehyde groups can participate in Ugi and related MCRs to produce complex heterocyclic structures. nih.gov By analogy, Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid can be utilized as a component in MCRs to generate novel scaffolds for drug discovery and chemical biology, such as libraries of 1,4-benzodiazepines or other privileged structures. nih.gov
| Synthetic Strategy | Description | Role of Benzo[d] tandfonline.comdntb.gov.uadioxol-4-ylboronic acid | Key Reactions |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of structurally diverse molecules from a common starting point. nih.gov | A versatile building block introducing the benzodioxole scaffold. | Suzuki-Miyaura cross-coupling, Chan-Lam coupling. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more components to rapidly build molecular complexity. rsc.org | A bifunctional component that can participate in complex bond-forming cascades. | Ugi reaction, Petasis reaction, Mannich-type reactions. researchgate.netnih.gov |
Medicinal Chemistry and Biological Activity Research
Design and Synthesis of Derivatives for Biological Evaluation
The benzo[d] Current time information in Derby, GB.bohrium.comdioxole scaffold, a key structural motif in numerous naturally occurring and synthetic compounds, serves as a versatile building block in medicinal chemistry. Benzo[d] Current time information in Derby, GB.bohrium.comdioxol-4-ylboronic acid, in particular, is a crucial intermediate for creating diverse derivatives through reactions like the Suzuki-Miyaura coupling, allowing for the synthesis of compounds with a wide range of biological activities. worldresearchersassociations.comresearchgate.netnih.gov The design and synthesis of these derivatives are often guided by structure-activity relationship studies and the development of hybrid molecules to enhance therapeutic potential.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzo[d] Current time information in Derby, GB.bohrium.comdioxole derivatives influences their biological activity. Research has shown that the 1,3-benzodioxole (B145889) system is important for the antitumor activities of certain compounds. nih.gov For instance, in studies of podophyllotoxin (B1678966) analogues, converting the methylenedioxy group to corresponding methoxy (B1213986) or hydroxy groups led to a dramatic reduction in antitumor activity. nih.gov
However, the antiproliferative effects are not solely dependent on the presence of the benzodioxole ring. nih.gov The nature and position of substituents on the scaffold play a critical role. In one study, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for anticancer activity. bohrium.comnajah.edu It was found that compounds containing a dimethoxy phenyl amide group showed potent cytotoxicity, drawing a structural parallel to the known anticancer agent Combretastatin-A4 (CA-4). najah.edu Conversely, other synthesized derivatives without the amide group, such as ketoesters and benzodiazepines, exhibited very weak or negligible anticancer activity. bohrium.comnajah.edu
A promising strategy in drug design is the creation of hybrid structures, where the benzo[d] Current time information in Derby, GB.bohrium.comdioxole moiety is combined with other pharmacophores to create novel molecules with enhanced or synergistic activities. This approach has been successfully applied in the development of potential anticancer agents.
Inspired by the enzyme-inhibiting properties of stiripentol (B1682491), which contains a 1,3-benzodioxole ring, researchers have conjugated benzodioxole and its metabolic derivatives with arsenical precursors. chemicalbook.comnih.govmdpi.com Arsenicals have been used in cancer treatment, but their clinical application is limited by side effects. chemicalbook.comnih.govmdpi.com The resulting hybrid organic arsenicals demonstrated improved anti-proliferative properties by inhibiting the thioredoxin system, inducing oxidative stress, and promoting apoptosis. chemicalbook.comnih.govmdpi.com These fabricated arsenicals were eliminated more slowly in mice, maintaining an effective concentration in the blood for a longer duration compared to the arsenical precursors alone. nih.govmdpi.com
Another example involves the synthesis of new heterocyclic compounds by linking the 1,3-benzodioxole core to a 1,2,3-triazole ring. worldresearchersassociations.com This was achieved through a multi-step synthesis involving a Huisgen 1,3-dipolar cycloaddition (a "click reaction") followed by a Suzuki-Miyaura coupling reaction with various aryl boronic acids to generate a library of hybrid compounds. worldresearchersassociations.com
Investigated Biological Activities of Benzo[d]Current time information in Derby, GB.bohrium.comdioxole-Containing Compounds (General)
Compounds featuring the 1,3-benzodioxole moiety exhibit a broad spectrum of pharmacological effects. researchgate.netresearchgate.net This structural unit is found in numerous biologically active molecules and has been investigated for various therapeutic applications. ontosight.aiontosight.ai Research has demonstrated activities including anticancer, anti-inflammatory, antioxidant, antimicrobial, analgesic, and anti-epileptic effects. najah.eduresearchgate.netresearchgate.netnih.gov The unique chemical structure of benzodioxole derivatives, which can be modified to create analogues with improved metabolic stability and drug-target interactions, makes them a continued focus of drug discovery efforts. enamine.net
The anticancer and antiproliferative activities of benzo[d] Current time information in Derby, GB.bohrium.comdioxole derivatives are among their most extensively studied biological properties. bohrium.comchemicalbook.com Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines, including those of the breast, lung, cervix, colon, and liver, as well as leukemia. bohrium.combohrium.comresearchgate.net
For example, a series of benzodioxolane derivatives derived from the natural product piperine (B192125) were synthesized and evaluated for antitumor activity. bohrium.comnih.gov One derivative, designated HJ1, showed significantly enhanced inhibitory effects against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines compared to the parent compound, piperine. bohrium.comnih.gov In another study, certain carboxamide-containing benzodioxole compounds demonstrated potent anticancer activity against liver cancer cells. bohrium.comnajah.edu Hybrid organic arsenicals bearing the 1,3-benzodioxole moiety also exhibited broad-spectrum anti-proliferation efficiency against two leukemia cell lines (Molm-13 and NB4) and two solid tumor cell lines (HeLa and 4T1). nih.gov
The anticancer effects of benzo[d] Current time information in Derby, GB.bohrium.comdioxole derivatives are mediated through several mechanisms of action, with apoptosis induction and cell proliferation inhibition being central.
Apoptosis Induction: Many benzodioxole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. chemicalbook.comresearchgate.net For instance, hybrid arsenicals conjugated with 1,3-benzodioxole were found to initiate apoptosis both in vitro and in vivo. nih.govmdpi.com The mechanism involves the inhibition of the thioredoxin (Trx) system, which is over-expressed in many cancer cells and protects them from oxidative stress. nih.gov By inhibiting this system, the compounds induce oxidative stress, leading to a cascade of events that activates caspases (such as caspase 3) and ultimately results in apoptosis. nih.gov One potent 1,4-benzodioxine derivative was shown to induce both early and late-stage apoptosis in MCF-7 breast cancer cells, confirmed by an increase in the Bax/Bcl-2 ratio, elevated expression of the p53 tumor suppressor gene, and boosted levels of initiator and executioner caspases and cytochrome C. researchgate.net Similarly, a thiosemicarbazone derivative containing a benzodioxole moiety was found to increase early and late apoptosis in A549 lung cancer and C6 glioma cells, associated with a disturbance of the mitochondrial membrane potential. nih.gov
Cell Proliferation Inhibition: Beyond inducing cell death, these compounds also inhibit the uncontrolled growth of cancer cells. One mechanism is the disruption of the cell cycle. A potent benzodioxole carboxamide derivative, compound 2a, was shown to cause cell cycle arrest in the G2/M phase in Hep3B liver cancer cells, an effect comparable to that of the established anticancer drug doxorubicin. bohrium.comnajah.edu The inhibition of tubulin polymerization is another key mechanism. researchgate.net Several natural and synthetic 1,3-benzodioxole derivatives are known to be tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site, thereby disrupting microtubule formation and arresting cells in mitosis. researchgate.net The derivative HJ1, derived from piperine, was found to markedly inhibit the clonogenicity, migration, and adhesion of HeLa cells, further demonstrating its antiproliferative capabilities. bohrium.comnih.gov
Research into the anticancer potential of benzo[d] Current time information in Derby, GB.bohrium.comdioxole derivatives has involved testing their efficacy against a wide array of human cancer cell lines. This allows for the identification of compounds with broad-spectrum activity as well as those with selectivity towards particular cancer types.
For example, a study on organic arsenicals conjugated with 1,3-benzodioxole derivatives evaluated their anti-proliferative activity against two leukemia cell lines (Molm-13, NB4), a human cervix cancer cell line (HeLa), and a breast cancer cell line (4T1). nih.gov The compounds showed broad-spectrum efficiency against these cancer lines but significantly less inhibition against normal cell lines (COS-7 and PBMC), indicating a degree of selectivity for cancer cells. nih.gov
Another study synthesized and evaluated a series of benzodioxole compounds against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. bohrium.comnajah.edu Within this series, the carboxamide-containing compounds 2a and 2b showed notable activity, particularly against the Hep3B cell line. bohrium.comnajah.edu Furthermore, piperine-derived benzodioxolane compounds were specifically tested against HeLa and MDA-MB-231 (triple-negative breast cancer) cell lines, with the lead compound HJ1 showing a 4-fold and 10-fold increase in inhibitory effects, respectively, compared to piperine. bohrium.comnih.gov
The table below summarizes the cytotoxic activity of selected benzo[d] Current time information in Derby, GB.bohrium.comdioxole derivatives against various cancer cell lines, as reported in the literature.
| Compound Type | Compound Name | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| Thiosemicarbazone Derivative | Compound 5 | A549 | Lung Carcinoma | 10.67 ± 1.53 µM | nih.gov |
| Thiosemicarbazone Derivative | Compound 5 | C6 | Rat Glioma | 4.33 ± 1.04 µM | nih.gov |
| Carboxamide Derivative | Compound 2a | Hep3B | Hepatocellular Carcinoma | Potent Activity, Reduced α-FP | bohrium.comnajah.edu |
| Organic Arsenical Hybrid | MAZ2 | Molm-13 | Acute Myeloid Leukemia | < 1 µM | nih.gov |
| Organic Arsenical Hybrid | MAZ2 | NB4 | Acute Promyelocytic Leukemia | < 1 µM | nih.gov |
| Organic Arsenical Hybrid | MAZ2 | HeLa | Cervical Carcinoma | < 1 µM | nih.gov |
| Organic Arsenical Hybrid | MAZ2 | 4T1 | Breast Cancer | < 1 µM | nih.gov |
| Piperine Derivative | HJ1 | HeLa | Cervical Carcinoma | 4-fold more potent than piperine | bohrium.comnih.gov |
| Piperine Derivative | HJ1 | MDA-MB-231 | Triple-Negative Breast Cancer | 10-fold more potent than piperine | bohrium.comnih.gov |
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of the 1,3-benzodioxole structure have been investigated for their efficacy against various microbial pathogens.
Antibacterial Activity: A study focused on novel Schiff base compounds derived from 1,3-benzodioxole demonstrated their potential as antibacterial agents. These compounds were evaluated against five pathogenic strains: Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). One of the synthesized Schiff base derivatives showed the ability to inhibit four of the five tested strains, including the multidrug-resistant MRSA. Further in silico analysis suggested that the antibacterial action of this promising derivative may involve the inhibition of the bacterial enzyme FabH.
In other research, peptidyl derivatives of 1,3-benzodioxole were synthesized and assessed for their antimicrobial properties. Interestingly, these compounds were found to promote the growth of certain organisms, such as Bacillus subtilis.
Antifungal Activity: Nitropropenyl benzodioxole (NPBD), an active antimicrobial derivative, has shown significant antifungal properties. In assays, NPBD exhibited high activity against a wide array of phylogenetically diverse fungi, including saprophytic, commensal, and parasitic species. Its performance was found to be comparable to established antifungal agents like Amphotericin B and Miconazole. Studies indicated that NPBD was fungicidal to all tested species except for dermatophytic fungi. Furthermore, long-term exposure to NPBD did not appear to induce resistance in major fungal pathogens.
Neuroprotective Effects
The neuroprotective potential of benzodioxole derivatives has been a key area of investigation, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research has focused on hybrid benzodioxole-propanamide (BDZ-P) compounds for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a role in the progression of Parkinson's disease.
One derivative, BDZ-P7, emerged as a particularly potent inhibitor of AMPA receptor subunits. In a mouse model of Parkinson's disease, BDZ-P7 demonstrated a partial restoration of locomotor abilities. The compound's significant impact on the desensitization and deactivation rate of the AMPA receptor highlights its potential for the development of novel neuroprotective therapies.
| AMPA Receptor Subunit | IC₅₀ (μM) |
|---|---|
| GluA2 | 3.03 |
| GluA1/2 | 3.14 |
| GluA2/3 | 3.19 |
| GluA1 | 3.20 |
Anti-inflammatory Activity
Derivatives of benzo[d] nih.govresearchgate.netdioxole have been synthesized and evaluated as antagonists for the cysteinyl leukotriene receptor 2 (CysLT2), a key target in inflammatory pathways. Cysteinyl leukotrienes are lipid mediators that play a crucial role in regulating inflammation, particularly in respiratory and allergic diseases.
A novel series of CysLT2 antagonists featuring the benzo[d] nih.govresearchgate.netdioxole moiety was developed. The inhibitory activities of these new compounds against the CysLT2 receptor were evaluated in vitro. Among the synthesized derivatives, two compounds, 4d and 4g, demonstrated the most potent inhibitory effects. Molecular docking studies supported these findings, illustrating the binding interactions of these compounds within the active site of the receptor.
| Compound | IC₅₀ (μM) |
|---|---|
| 4d | 18.7 |
| 4g | 15.5 |
Analgesic Properties
The analgesic potential of compounds incorporating the benzodioxole scaffold has been explored through the synthesis of benzodioxole-pyrazole hybrids. These compounds were assessed for their in vivo anti-inflammatory and analgesic activities.
In a study, several of the synthesized hybrids displayed significant analgesic and anti-inflammatory properties. Three compounds in particular—11, 17, and 26—were notable for their dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes centrally involved in pain and inflammation pathways. The analgesic effects were evaluated using a writhing test in mice, where the compounds demonstrated a significant reduction in the number of writhes compared to a control group.
Enzyme Inhibition (e.g., HDAC inhibitors)
Benzo[d] nih.govresearchgate.netdioxol-5-ylboronic acid has been utilized as a key building block in the synthesis of potent enzyme inhibitors. A notable application is in the creation of dual inhibitors targeting histone deacetylases (HDACs) and Janus kinases (JAKs), which are promising targets for cancer therapy.
A series of triazolopyridine-based compounds were rationally designed to act as dual JAK/HDAC inhibitors. The synthesis involved using benzo[d] nih.govresearchgate.netdioxol-5-ylboronic acid as a reagent. The resulting derivatives exhibited potent inhibitory activity against both enzyme targets. One compound, designated as 19 , was identified as a promising pan-HDAC and JAK1/2 dual inhibitor. It displayed high cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines, with IC₅₀ values in the submicromolar range.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.57 |
| RPMI-8226 (Multiple Myeloma) | 0.29 |
Modulation of Neurotransmitter Systems (e.g., serotonin (B10506) and dopamine (B1211576) receptors)
Research has demonstrated that derivatives of the benzodioxole and the related benzodioxane scaffold can modulate key neurotransmitter systems, including the glutamate (B1630785), dopamine, and serotonin systems.
As detailed in the neuroprotective effects section, benzodioxole-propanamide derivatives act as potent negative allosteric modulators of AMPA-type glutamate receptors. nih.govnih.gov
Furthermore, a study on hybrid ligands derived from the 1,4-benzodioxane (B1196944) scaffold revealed multitarget activity at dopamine and serotonin receptors. These compounds displayed potent D₂ receptor antagonism, D₃ receptor partial agonism, and 5-HT₁ₐ receptor agonism. Such a pharmacological profile suggests potential applications for these compounds in the development of novel treatments for central nervous system disorders.
Molecular Targets and Mechanisms of Action
The diverse biological activities of Benzo[d] nih.govresearchgate.netdioxol-4-ylboronic acid derivatives stem from their interaction with a variety of molecular targets. The specific mechanism of action is contingent on the structural modifications of the benzodioxole core.
Antimicrobial Action: The antibacterial effects of certain derivatives may be attributed to the inhibition of essential bacterial enzymes like FabH. The antifungal mechanism of nitropropenyl benzodioxole is linked to its function as a thiol oxidant and an inhibitor of cysteine-based molecules, including tyrosine phosphatases.
Neuroprotection: The neuroprotective properties are achieved through the negative allosteric modulation of AMPA receptor subunits (GluA1, GluA2, GluA1/2, and GluA2/3). This modulation alters the receptor's kinetics, which can prevent neuronal excitotoxicity. nih.govnih.gov
Anti-inflammatory Effects: The anti-inflammatory activity is derived from the antagonism of the CysLT2 receptor, which blocks the pro-inflammatory signaling pathways mediated by cysteinyl leukotrienes.
Analgesic Properties: The pain-relieving effects are associated with the dual inhibition of the COX-2 and 5-LOX enzymes, which reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Enzyme Inhibition: In oncology, derivatives can act as dual inhibitors of histone deacetylases (HDACs) and Janus kinases (JAKs), interfering with cancer cell growth, proliferation, and survival pathways.
Neurotransmitter Modulation: Derivatives can modulate CNS activity by acting as antagonists or partial agonists at dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors, in addition to modulating glutamate receptors.
Pharmacological Insights
This section delves into the pharmacological characteristics of Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid, focusing on its metabolic pathways and bioavailability. The information presented is based on general principles of arylboronic acid metabolism and bioavailability, as specific research on Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid is not extensively available in the public domain.
Drug Metabolism Studies (e.g., metabolic pathways)
The metabolic fate of Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid has not been specifically detailed in published literature. However, based on the known metabolism of other arylboronic acids, several metabolic pathways can be anticipated. The primary metabolic transformation for arylboronic acids often involves oxidative deborylation, where the carbon-boron bond is cleaved, and a hydroxyl group is introduced in its place.
One potential metabolic pathway for Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid is the enzymatic oxidation to yield 1,3-benzodioxol-4-ol. This transformation is consistent with studies on other arylboronic acids, where bacteria have been shown to metabolize phenylboronic acid to phenol (B47542) through an oxygenase-mediated mechanism. nih.gov It is plausible that similar enzymatic processes involving cytochrome P450 enzymes could occur in mammalian systems.
Another consideration is the potential for the benzo[d] nih.govacs.orgdioxole moiety to undergo metabolism. The methylenedioxy bridge is known to be a target for CYP450 enzymes, which can lead to the opening of the dioxole ring to form a catechol. This could be a subsequent step after or concurrent with the modification of the boronic acid group.
It is important to note that boronic acids themselves can be further degraded to boric acid, which is generally considered a low-toxicity compound and is eliminated from the body. nih.gov
Table 1: Postulated Metabolic Pathways for Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid
| Pathway | Description | Potential Metabolite(s) |
| Oxidative Deborylation | Cleavage of the carbon-boron bond and replacement with a hydroxyl group. | 1,3-Benzodioxol-4-ol |
| Ring Opening | Enzymatic opening of the 1,3-dioxole (B15492876) ring. | Catechol derivatives |
| Degradation | Further breakdown of the boronic acid moiety. | Boric acid |
This table is based on general metabolic pathways of related compounds and not on specific experimental data for Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid.
Bioavailability Assessment
Specific bioavailability data for Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid are not currently available in scientific literature. However, the bioavailability of boronic acid-containing compounds can be influenced by several factors. The boronic acid group itself can impact physicochemical properties such as solubility and lipophilicity, which in turn affect absorption.
One strategy that has been explored to enhance the bioavailability of certain drugs is the use of a boronic acid as a prodrug moiety. Boronic acids can reversibly bind to diols, such as those found in glycoproteins and sugar molecules. nih.gov This interaction can potentially reduce first-pass metabolism, a common reason for poor bioavailability of some drugs. nih.govnih.gov For instance, a boronic acid prodrug of Endoxifen, a selective estrogen receptor modulator, demonstrated a significant increase in its concentration, suggesting improved bioavailability by mitigating rapid first-pass O-glucuronidation. nih.gov
The ability of boronic acids to form these reversible complexes might serve as a reservoir, potentially prolonging the therapeutic effect of a drug. acs.org Therefore, it can be hypothesized that the boronic acid group in Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid could influence its absorption and systemic exposure, though experimental verification is required.
Table 2: Factors Potentially Influencing the Bioavailability of Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid
| Factor | Potential Impact on Bioavailability | Rationale |
| Physicochemical Properties | Variable | The boronic acid group affects solubility and lipophilicity, which are key determinants of absorption. |
| First-Pass Metabolism | Potentially Reduced | The boronic acid moiety may decrease susceptibility to first-pass metabolic processes like glucuronidation. nih.govnih.gov |
| Reversible Diol Binding | Potentially Enhanced | Interaction with biological diols could create a drug reservoir, possibly prolonging systemic exposure. acs.orgnih.gov |
This table presents theoretical factors based on the general properties of boronic acids and does not represent experimental data for Benzo[d] nih.govacs.orgdioxol-4-ylboronic acid.
Advanced Characterization and Computational Studies
Spectroscopic Techniques in Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid, with each technique offering unique information about its atomic and electronic environment.
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. While specific experimental spectra for Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid are not widely published, the expected chemical shifts can be predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the hydroxyl protons of the boronic acid group. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. The two protons on the dioxole methylene bridge would appear as a singlet, while the boronic acid protons are often broad and may exchange with solvent, making their observation variable.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. Typical chemical shift ranges for substituted benzenes and ethers allow for the prediction of the signals for the seven carbon atoms in the structure. oregonstate.edulibretexts.org The carbon atom attached to the boron (ipso-carbon) often shows a broader signal and its chemical shift is influenced by the boron atom.
¹¹B NMR Spectroscopy: ¹¹B NMR is particularly diagnostic for boron-containing compounds. nsf.gov Boronic acids, possessing a trigonal planar (sp² hybridized) boron center, typically exhibit a single, relatively broad resonance in the range of +19 to +30 ppm. researchgate.net Upon interaction with Lewis bases (like diols or fluoride (B91410) ions) or under basic conditions that favor the formation of a tetrahedral boronate species (sp³ hybridized), this signal shifts significantly upfield to a range of +3 to +13 ppm. nsf.govmanchester.ac.ukmdpi.com This technique is invaluable for studying the acidity and binding interactions of the boronic acid moiety. researchgate.net
Predicted NMR Data for Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H | ~8.0 - 8.2 | Broad singlet, B(OH)₂; position is concentration and solvent dependent. |
| ¹H | ~6.8 - 7.6 | Multiplets, aromatic C-H protons. |
| ¹H | ~6.0 | Singlet, O-CH₂-O protons. |
| ¹³C | ~170 - 185 | Aromatic carbons attached to oxygen. |
| ¹³C | ~115 - 150 | Aromatic C-H carbons. |
| ¹³C | ~101 | O-CH₂-O carbon. |
| ¹¹B | ~28 - 30 | Trigonal sp² boron center (free acid). |
Note: The data presented in this table are predicted values based on typical chemical shift ranges for the functional groups present and are not from a published experimental spectrum of the specific compound.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid would be characterized by several key absorption bands.
Key IR Absorption Bands Expected for Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3200 - 3600 (Broad) | Boronic acid, B(OH)₂ |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring |
| C-H stretch (aliphatic) | 2850 - 3000 | Methylene, O-CH₂-O |
| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring |
| B-O stretch | 1310 - 1380 | Boronic acid |
| C-O stretch | 1200 - 1300 | Aryl ether, dioxole ring |
Note: The data in this table are based on characteristic IR absorption frequencies for the indicated functional groups.
The broad O-H stretching band is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid. The strong band associated with the B-O stretching vibration is also a key diagnostic feature for this class of compounds.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid is 165.94 g/mol . chemscene.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern in MS provides structural information. For boronic acids, a characteristic fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, leading to a significant [M-18]⁺ peak. libretexts.org Other potential fragmentations could involve cleavage of the C-B bond or fragmentation of the benzodioxole ring system. libretexts.orgmiamioh.edu
Predicted Mass Spectrometry Fragmentation for Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid
| m/z Value (Predicted) | Ion | Description |
|---|---|---|
| 166 | [M]⁺ | Molecular ion (for ¹¹B isotope) |
| 148 | [M - H₂O]⁺ | Loss of water |
| 121 | [M - B(OH)₂]⁺ | Loss of the boronic acid group |
Note: The presence and relative intensity of fragments depend on the specific ionization technique used.
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
As of now, a single-crystal X-ray diffraction structure for Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid has not been reported in publicly accessible literature. However, studies on related arylboronic acids and compounds containing the benzo[d] chemicalbook.comresearchgate.netdioxole moiety provide valuable insights into its likely solid-state structure. nih.govresearchgate.net
Arylboronic acids commonly form hydrogen-bonded dimers or trimers in the solid state, involving the hydroxyl groups of the boronic acid moieties. It is highly probable that Benzo[d] chemicalbook.comresearchgate.netdioxol-4-ylboronic acid would adopt a similar supramolecular assembly.
Typical Bond Lengths and Angles for Related Structures
| Parameter | Typical Value | Atoms Involved |
|---|---|---|
| Bond Length | ~1.37 - 1.40 Å | C-C (aromatic) |
| Bond Length | ~1.36 - 1.38 Å | C-O (dioxole) |
| Bond Length | ~1.54 - 1.56 Å | C-B |
| Bond Length | ~1.36 - 1.37 Å | B-O |
| Bond Angle | ~120° | C-C-C (in aromatic ring) |
| Bond Angle | ~117 - 122° | C-B-O |
| Bond Angle | ~118 - 120° | O-B-O |
Note: These values are representative of typical arylboronic acids and benzodioxole-containing structures and are not experimentally determined for the title compound.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool in modern chemical and biological research, providing insights into molecular structures, properties, and interactions at an atomic level. For a compound like Benzo[d] ambeed.commdpi.comdioxol-4-ylboronic acid, these methods can elucidate its electronic characteristics, conformational flexibility, and potential as a ligand for biological targets. The following sections detail various computational approaches that are instrumental in characterizing this molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and interactions with the surrounding environment (e.g., water). researchgate.netdntb.gov.ua This technique is essential for understanding the stability of a ligand-receptor complex predicted by molecular docking and for exploring the flexibility of the ligand itself. nih.gov
For a Benzo[d] ambeed.commdpi.comdioxol-4-ylboronic acid-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov The simulation would reveal the stability of the binding pose, fluctuations in atomic positions, and the role of solvent molecules in mediating the interaction. Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein or ligand. researchgate.net
QM/MM (Quantum Mechanics/Molecular Mechanics) Modeling
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov In a QM/MM simulation, a small, chemically active region of the system (e.g., the ligand and the key residues of an enzyme's active site) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described by a classical MM force field. nih.gov This approach is particularly useful for studying chemical reactions in biological systems, where bond-making and bond-breaking events occur. nih.gov
For Benzo[d] ambeed.commdpi.comdioxol-4-ylboronic acid, QM/MM simulations are ideal for studying its covalent interaction with a target enzyme. frontiersin.org The formation of the boronate ester bond between the boron atom and a serine hydroxyl group, for example, can be modeled accurately at the QM level, while the larger protein environment's influence is captured by the MM part. This allows for a detailed investigation of the reaction mechanism and the calculation of activation energies, which is not feasible with purely classical methods. frontiersin.org
Future Directions and Research Perspectives
Exploration of Novel Catalytic Applications
The boronic acid group's vacant p-orbital imparts Lewis acidity, a property that has been harnessed in organocatalysis. nih.govmit.edu While many boronic acids have been investigated as catalysts, the specific influence of the benzo[d] nih.govmdpi.comdioxol substituent remains an open area of inquiry. Future research could focus on leveraging the electronic properties of this moiety to modulate the reactivity and selectivity of boronic acid-catalyzed reactions. For instance, studies on compounds like 2-carboxyphenylboronic acid have shown that unique structural arrangements can lead to exceptional catalytic activity in reactions such as the conversion of sugars to biofuels. mit.edu Investigating whether Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid or its derivatives can act as effective catalysts, perhaps in asymmetric synthesis or other fine chemical transformations, represents a promising research avenue. Furthermore, its role as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions, warrants deeper investigation to create novel catalytic complexes with tailored activities. academie-sciences.fr
Development of Advanced Therapeutic Agents
Boronic acids have emerged as a privileged functional group in medicinal chemistry, exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib. mdpi.comnih.govresearchgate.net The boronic acid moiety can form reversible covalent bonds with nucleophilic residues, such as threonine or serine, in the active sites of enzymes, making it a powerful pharmacophore for designing potent and selective inhibitors. nih.govresearchgate.net The 1,3-benzodioxole (B145889) ring system is also a common feature in many biologically active natural products and synthetic drugs, known to contribute to anticancer and anti-inflammatory properties. worldresearchersassociations.com
The convergence of these two functionalities suggests a strong potential for developing advanced therapeutic agents. A key future direction is the design and synthesis of derivatives of Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid as targeted enzyme inhibitors. Research on the closely related isomer, benzo[d] nih.govmdpi.comdioxol-5-ylboronic acid, has already demonstrated its utility in creating dual inhibitors for Janus kinase (JAK) and histone deacetylases (HDACs), which have significant potential in cancer therapy. researchgate.net This provides a clear rationale for exploring the 4-ylboronic acid isomer for similar or novel biological targets. Future work will likely involve creating libraries of derivatives and screening them against a range of enzymes implicated in diseases like cancer, viral infections, and bacterial infections. mdpi.comresearchgate.net
Table 1: Representative Boronic Acid-Containing Drugs and Clinical Candidates
| Compound Name | Therapeutic Class | Status |
|---|---|---|
| Bortezomib | Proteasome Inhibitor | FDA Approved mdpi.comnih.gov |
| Ixazomib | Proteasome Inhibitor | FDA Approved mdpi.comnih.gov |
| Vaborbactam | β-lactamase Inhibitor | FDA Approved mdpi.comnih.gov |
Investigation of Boron's Unique Interaction with Biomolecules
A fundamental characteristic of boronic acids is their ability to form stable, yet reversible, boronate esters with 1,2- and 1,3-diols. nih.govresearchgate.net This interaction is central to their biological activity and provides a mechanism for targeting a wide array of biomolecules, particularly carbohydrates and glycoproteins that are abundant on cell surfaces. nih.govresearchgate.net The unique binding mode allows boronic acids to act as mimics for antibodies or as recognition agents for specific saccharide structures. researchgate.net
A significant future perspective for Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid is the detailed investigation of how its specific structure influences these interactions. Research should aim to quantify the binding affinities and kinetics with various biologically relevant diols. It is plausible that the benzo[d] nih.govmdpi.comdioxol ring system could engage in secondary interactions, such as hydrogen bonding or π-stacking, with the target biomolecule, thereby enhancing binding affinity and selectivity. researchgate.net Such studies could pave the way for its use in developing highly specific sensors for detecting disease biomarkers or as a targeting moiety for drug delivery systems designed to recognize particular cell types based on their surface glycosylation patterns. mdpi.comnih.gov
Synthetic Methodologies for Diverse Boronic Acid Derivatives
The utility of Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid as a foundational building block in organic synthesis is a major area for future development. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges new carbon-carbon bonds. worldresearchersassociations.comnih.gov This reaction is a cornerstone of modern synthetic chemistry, enabling the combination of the benzo[d] nih.govmdpi.comdioxol-4-yl core with a vast array of other molecular fragments.
Future research will focus on expanding the library of accessible derivatives by applying this and other synthetic methodologies. By coupling Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid with various aryl and heteroaryl halides, a diverse range of novel compounds can be generated for screening in catalytic and therapeutic applications. worldresearchersassociations.comresearchgate.net Additionally, exploring other synthetic transformations, such as Miyaura borylation of halogenated benzodioxoles or direct C-H borylation, could provide alternative and efficient routes to this key intermediate and its derivatives. nih.govmdpi.com
Table 2: Example Suzuki-Miyaura Coupling Conditions
| Component | Reagent/Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | researchgate.net |
| Base | K₂CO₃ | researchgate.net |
| Solvent System | 1,4-dioxane/water | researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govcrimsonpublishers.com These computational approaches can analyze vast datasets to predict molecular properties, identify potential drug targets, and generate novel molecular structures with desired characteristics. nih.govresearchgate.net
For Benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid, a significant future direction involves the use of AI/ML to explore its therapeutic potential. Researchers can construct large virtual libraries of its derivatives and employ ML models to predict key properties such as binding affinity to specific enzymes, selectivity, and pharmacokinetic parameters. nih.govarxiv.org Studies have already demonstrated the successful application of ML models for predicting the reactivity and yields of reactions involving boronic acids. github.comthemoonlight.ioarxiv.org Generative AI models can also be trained to design entirely new molecules based on the benzo[d] nih.govmdpi.comdioxol-4-ylboronic acid scaffold, optimized for a specific biological target. crimsonpublishers.comnih.gov This in silico approach can drastically reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov
Q & A
Q. What are the recommended synthetic routes for Benzo[d][1,3]dioxol-4-ylboronic acid, and how do reaction conditions influence yield?
Microwave-assisted synthesis using catalysts like ZnCl₂ and triethylamine in ethanol under controlled power (e.g., 425 W for 5–10 minutes) has been reported for analogous benzodioxol derivatives. Reaction progress should be monitored via TLC to optimize time and avoid side products . Purity can be enhanced by solvent evaporation followed by filtration and recrystallization.
Q. How should researchers verify the purity and structural integrity of synthesized this compound?
Standard purity assessment via GC or HPLC (>97% purity thresholds are typical for boronic acids) is critical. Structural confirmation should combine NMR (¹H/¹³C for aromatic and boronic proton signals) and mass spectrometry. Cross-referencing with PubChem or EPA DSSTox entries for spectral data (e.g., DTXSID60186975) ensures accuracy .
Q. What are the key stability considerations for storing this compound?
Store in sealed, moisture-free containers at room temperature. Boronic acids are prone to hydrolysis; desiccants like silica gel are recommended. Avoid prolonged exposure to air, as oxidation can degrade functionality .
Advanced Research Questions
Q. How can competing reactivity in Suzuki-Miyaura cross-coupling be minimized when using this compound?
Steric and electronic effects of the benzodioxol group may slow transmetallation. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and use excess boronic acid (1.5–2 equiv.) to drive coupling efficiency. Monitor by HPLC-MS to identify undesired homo-coupling byproducts .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Hydrolyzed boronic acid (e.g., phenol derivatives) and residual catalysts (Zn²⁺) are common impurities. Use ICP-MS for metal detection and reverse-phase LC-MS with a C18 column for organic impurities. Calibrate against reference standards like 4-carboxyphenylboronic acid .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
The electron-rich benzodioxol ring directs electrophiles to the para position relative to the boronic acid group. Computational modeling (DFT) can predict substituent effects, while directing groups like -Bpin esters enhance control. Experimental validation via NOESY NMR confirms regiochemical outcomes .
Q. How does the benzodioxol moiety influence the acid dissociation constant (pKa) of the boronic acid group?
Electron-donating substituents lower the pKa of boronic acids, enhancing reactivity in aqueous media. Compare with analogs like 4-(benzyloxy)phenylboronic acid (pKa ~8.5) using potentiometric titration. Adjust buffer pH (e.g., 9–10) to optimize binding in sensor applications .
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook for validated MS/NMR data .
- Safety Protocols : Follow Sigma-Aldrich guidelines for handling boronic acids, including PPE (gloves, goggles) and fume hood use .
- Cross-Referencing : Use CAS RN 361456-68-0 (from ) to access PubChem/DSSTox entries for regulatory and toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
